Structural and Lipophilic Differentiation from the Prototypical SCR7 Scaffold
The primary and most definitive differentiation of 6,7-Bis(4-methylphenyl)-2-sulfanylpteridin-4-ol from the prototypical class member SCR7 is its discrete molecular structure. SCR7 exists as a mixture of oxidized (6,7-diphenyl-2-thioxopteridine-4-one) and reduced (6,7-diphenyl-2-thioxo-7,8-dihydropteridine-4-one) forms, leading to a complex pharmacological profile [1]. The target compound, by possessing two para-methyl substituents, provides a well-defined, oxidation-state-pure oxidative form of the pteridine core, which is crucial for precise target engagement studies [2]. This structural distinction directly influences lipophilicity, a key parameter in cell permeability and enzyme binding pocket interactions.
| Evidence Dimension | Lipophilicity and Molecular Topology (LogP / Polar Surface Area) |
|---|---|
| Target Compound Data | LogP: ~3.2 (calculated); tPSA: ~109 Ų |
| Comparator Or Baseline | SCR7 (6,7-diphenyl analog): LogP: ~2.7 (calculated); tPSA: ~109 Ų |
| Quantified Difference | ΔLogP ≈ +0.5 (increased lipophilicity for the target compound) |
| Conditions | In silico prediction based on molecular formula and standard cheminformatics models. |
Why This Matters
The distinct LogP modulates membrane permeability and target enzyme binding, directly impacting the compound's utility in cell-based vs. biochemical assays, and is a critical parameter for scientists designing a SAR series around the DNA ligase or DHFR pharmacophore.
- [1] Greco, G. E., et al. (2016). Synthesis and structure determination of SCR7, a DNA ligase inhibitor. Tetrahedron Letters, 57(29), 3204–3207. View Source
- [2] Chemsrc. 6,7-Bis(4-methylphenyl)-2-sulfanylpteridin-4-ol, CAS No. 1538566-76-5. Derived molecular properties. View Source
